5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Its structure includes:
- A phenyl group at position 2, enhancing steric bulk and hydrophobicity.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c22-13-8-10-14(11-9-13)23-20(25)17-18(16-7-4-12-27-16)24(28-19(17)21(23)26)15-5-2-1-3-6-15/h1-12,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOBYOTIYUKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom on the 4-fluorophenyl group facilitates nucleophilic aromatic substitution under basic or catalytic conditions.
Example Reaction:
| Conditions | Reagents | Product | Yield/Outcome | Source |
|---|---|---|---|---|
| Anhydrous K₂CO₃, reflux | Morpholine | Fluorine replaced with morpholine moiety | 51% (analog study) |
-
This reaction mirrors substitutions observed in structurally related pyrrolopyridine derivatives, where aryl halides undergo displacement with amines or alkoxides .
Catalytic Hydrogenation of the Dihydroisoxazole Core
The dihydroisoxazole ring (3a,6a-dihydro) can undergo hydrogenation to open the ring or reduce double bonds.
Example Reaction:
| Conditions | Catalyst/Solvent | Product | Outcome | Source |
|---|---|---|---|---|
| H₂, Pd/C, ethanol | Pressure (1–3 atm) | Ring-opening to form amine derivatives | Purified via crystallization |
-
Similar reductions in pyrrolo-isoxazole derivatives yield secondary amines, often used to modify biological activity.
Electrophilic Substitution on the Furan Ring
The furan-2-yl group is susceptible to electrophilic substitution (e.g., nitration, halogenation).
Example Reaction:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄, 0–5°C | Nitration at C5 of furan | 5-Nitro-furan derivative | Theoretical proposal |
-
Furan’s electron-rich nature enables such reactions, though direct experimental data for this compound is limited .
Acid/Base-Mediated Ring-Opening of the Isoxazole
The isoxazole ring may undergo hydrolysis or ring-opening under acidic/basic conditions.
Example Reaction:
| Conditions | Reagents | Product | Outcome | Source |
|---|---|---|---|---|
| HCl (conc.), reflux | Hydrolysis | β-Ketoamide intermediate | Not quantified |
-
Acidic hydrolysis of isoxazole derivatives typically produces β-ketoamides, which can further react or tautomerize.
Cross-Coupling Reactions via Halogenated Intermediates
If halogenated derivatives are synthesized (e.g., bromination), cross-coupling reactions become feasible.
Example Reaction:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | Suzuki coupling with aryl boronic acids | Biaryl-modified derivative | 60–75% (analog study) |
-
Brominated analogs (e.g., 4-bromophenyl derivatives) enable Suzuki or Heck couplings for structural diversification .
Diels-Alder Reactions with the Furan Moiety
The furan ring can act as a diene in Diels-Alder reactions.
Example Reaction:
| Conditions | Dienophile | Product | Application | Source |
|---|---|---|---|---|
| Thermal (120°C) | Maleic anhydride | Bridged bicyclic adduct | Polymer synthesis |
Oxidation of the Furan Ring
The furan group can be oxidized to dicarbonyl derivatives.
Example Reaction:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| O₃, then Zn/H₂O | Ozonolysis | 2,5-Diketone intermediate | Requires validation |
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents (e.g., phenyl groups) hinder reactions at the pyrrolo-isoxazole core.
-
Electronic Effects : The 4-fluorophenyl group directs electrophiles to the para position via resonance .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Scientific Research Applications
The compound 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione, with a molecular weight of 523.3 g/mol, is a complex organic molecule featuring furan and oxazole heterocycles. It has multiple aromatic rings and halogen substituents, which contribute to its chemical properties and potential biological activities.
Reactivity
The reactivity of 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is due to its functional groups, and key reactions may include those involving the furan and oxazole moieties, as well as the aromatic rings and halogen substituents.
Potential Biological Activities
Similar compounds have shown various biological activities:
- Anticancer activity
- Antimicrobial properties
- Anti-inflammatory effects
Synthesis
The synthesis of 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. Common strategies include:
- Cycloaddition reactions
- Cross-coupling reactions
- Heterocycle formation
Specific synthetic routes may vary based on desired yields and purity levels.
Potential Applications
This compound holds potential applications in several fields:
- Pharmaceutical research
- Agrochemical development
- Materials science
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action of this compound. Potential areas of focus include:
- Protein-ligand interactions
- Enzyme inhibition
- Receptor binding
Structural Analogs and Their Activities
Several compounds share structural similarities with 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-2-phenyloxazole | Similar oxazole core | Anticancer activity |
| 2-(5-Bromofuran-2-yl)phenol | Furan ring present | Antimicrobial properties |
| 4-(Chlorophenyl)-1H-pyrazole | Contains aromatic rings | Anti-inflammatory effects |
Mechanism of Action
The mechanism by which 5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Electronic Effects
- The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with 4-(dimethylamino)phenyl (electron-donating) in and 4-morpholinylphenyl (moderately polar) in . Fluorine’s electronegativity may influence binding interactions in biological systems.
- Furan-2-yl (target compound) vs. 4-pyridinyl (): Furan offers aromaticity without basicity, while pyridine’s nitrogen can participate in hydrogen bonding.
Steric and Hydrophobic Effects
Solubility and Bioavailability
- The morpholinyl group in improves water solubility due to its polarity, a trait absent in the target compound.
- Chlorophenyl () and fluorophenyl (target) substituents may enhance membrane permeability via lipophilicity but could limit aqueous solubility.
Research Findings and Limitations
While the provided evidence confirms the structural diversity of pyrrolo-oxazole-dione derivatives, detailed pharmacological or physicochemical data (e.g., IC50, logP, metabolic stability) are unavailable. Key inferences include:
- Structural Flexibility : The core accommodates diverse substituents, enabling tailored electronic and steric profiles .
- Potential Applications: Analogous compounds with polar groups (e.g., morpholinyl in ) are candidates for drug development, whereas hydrophobic variants () may suit agrochemical uses, as seen in pesticide-related pyrrole-diones .
Biological Activity
The compound 5-(4-fluorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrrolo[3,4-d][1,2]oxazole core fused with a furan ring and substituted with a fluorophenyl group. This unique arrangement contributes to its potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. Its activity has been evaluated against various cancer cell lines, revealing a promising profile for further development as an anticancer agent.
Anticancer Activity
A study highlighted the cytotoxic effects of related oxazole derivatives against several cancer cell lines. For instance, compounds similar to the target compound demonstrated effective inhibition of cell proliferation in models such as colorectal cancer (HT29) and breast adenocarcinoma (MCF7) cells. The half-maximal cytotoxic concentration (CC50) values ranged significantly across different derivatives, indicating varying levels of potency against specific cancer types .
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl)-... | HT29 | 58.4 | |
| 5-Fluorouracil | HT29 | 381.2 | |
| Cisplatin | HT29 | 47.2 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor growth and survival pathways, including VEGFR-2 and Aurora A kinase .
- Induction of Apoptosis : The activation of caspase cascades has been observed in studies involving oxazole derivatives, suggesting that these compounds can trigger programmed cell death in cancer cells .
- Anti-Angiogenic Properties : Some derivatives exhibit the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new derivatives based on the oxazolo[5,4-d]pyrimidine framework. These studies have reported various biological activities:
- Anticancer Efficacy : In vitro tests revealed that certain derivatives were significantly more potent than traditional chemotherapeutics like 5-fluorouracil and cisplatin against specific cancer cell lines.
- Selectivity : Notably, some compounds demonstrated lower toxicity towards normal human cells compared to established drugs, suggesting a potential for improved therapeutic indices .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods, such as response surface methodology, can minimize trial-and-error experimentation while accounting for interactions between variables . For heterocyclic systems like pyrrolo-oxazoles, solvent polarity adjustments (e.g., switching from DMF to THF) may improve cyclization efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and ring conformations, as demonstrated in structurally related pyrrolo-isoxazole derivatives (mean C–C bond precision: 0.003 Å) .
- 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals in complex heterocyclic systems, particularly for distinguishing furan and fluorophenyl proton environments .
Q. How can computational modeling aid in predicting physicochemical properties?
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and assess reactivity. Pair with molecular docking to hypothesize bioactivity targets, leveraging frameworks like ICReDD’s quantum chemical reaction path searches to validate synthetic pathways .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Perform dynamic NMR experiments to detect conformational flexibility or tautomerism that may explain discrepancies. For example, temperature-dependent NMR can reveal hindered rotation in the dihydro-oxazole ring, while X-ray confirms the dominant solid-state conformation . Cross-validate with IR spectroscopy to identify hydrogen-bonding interactions that stabilize specific conformers .
Q. What methodologies address low regioselectivity in furan-functionalized pyrrolo-oxazole derivatives?
- Screen Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) to direct furan substitution patterns.
- Apply kinetic isotopic effect (KIE) studies to elucidate rate-determining steps in cyclization. Computational studies using transition state theory can further refine catalyst selection .
Q. How can researchers mitigate instability of the dihydro-oxazole ring under acidic/basic conditions?
- Use pH-controlled reaction media (e.g., buffered solutions) to prevent ring-opening.
- Explore protective group strategies (e.g., tert-butyloxycarbonyl for amine functionalities) during synthesis, as seen in fluoroimide analogs .
Q. What approaches improve reproducibility in scaled-up synthesis?
Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). ICReDD’s feedback loop, integrating experimental data with computational models, can optimize reactor design (e.g., continuous flow systems) to enhance yield consistency .
Q. How should researchers validate conflicting bioactivity data in enzyme inhibition assays?
- Conduct dose-response curves with purified enzymes (e.g., kinase panels) to rule off-target effects.
- Use surface plasmon resonance (SPR) to measure binding kinetics and confirm direct interactions. Reference fluorophenyl-containing analogs like Binucleine 2 for mechanistic comparisons .
Methodological Resources
- Spectral Databases : Cross-reference with the Royal Society of Chemistry’s NMR datasets for oxadiazole-thiazolidine hybrids .
- Reaction Design : Adopt ICReDD’s hybrid computational-experimental protocols for efficient pathway discovery .
- Training : Enroll in courses like Chemical Biology Methods & Experimental Design (CHEM/IBiS 416) to master advanced techniques .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
